
1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
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Description
1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a useful research compound. Its molecular formula is C21H27BrN4S and its molecular weight is 447.44. The purity is usually 95%.
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Biological Activity
1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities, including antibacterial, anticancer, and antioxidant properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.
Synthesis
Thiourea derivatives can be synthesized through various methods, often involving the reaction of isothiocyanates with amines. The specific compound can be synthesized by reacting 3-bromobenzenamine with a suitable isothiocyanate derivative of 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine. This process typically involves:
- Preparation of Isothiocyanate : Reacting thiocarbamide with an appropriate alkyl halide.
- Formation of Thiourea : The isothiocyanate is then reacted with the amine to form the desired thiourea derivative.
Antimicrobial Activity
Thiourea derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds with thiourea moieties exhibit significant antibacterial activity against various strains of bacteria. For instance, a study reported that certain bis(thiourea) derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 135 µg/mL to 145 µg/mL against E. coli . The presence of bromine and piperazine groups in this compound may enhance its lipophilicity and membrane penetration, thereby improving its antimicrobial efficacy.
Anticancer Activity
Thioureas have been linked to anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation. Research indicates that certain thiourea derivatives can effectively target cancer cell lines such as ovarian and breast cancer cells. For example, compounds similar to the one showed IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines . The mechanism often involves interference with critical signaling pathways that regulate cell growth and survival.
Antioxidant Activity
The antioxidant potential of thioureas is attributed to their ability to scavenge free radicals and inhibit oxidative stress. A recent study indicated that thiourea derivatives exhibited strong antioxidant activity with IC50 values as low as 52 µg/mL in DPPH assays . This property is crucial for protecting cells from oxidative damage, which is a contributing factor in various diseases, including cancer.
The biological activities of thiourea derivatives can be explained through several mechanisms:
- Enzyme Inhibition : Some thioureas act as inhibitors for key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Binding Affinity : Molecular docking studies have suggested that these compounds bind effectively to target proteins, disrupting their function .
- Cell Membrane Interaction : The lipophilic nature of certain substituents enhances membrane permeability, allowing for better interaction with cellular targets .
Case Studies
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN4S/c1-16(23-21(27)24-19-10-6-9-18(22)15-19)20(17-7-4-3-5-8-17)26-13-11-25(2)12-14-26/h3-10,15-16,20H,11-14H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPCISOJZVYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.